molecular formula C16H14N4O2 B13450628 3-[[4-(Methylamino)-2-quinazolinyl]amino]benzoic Acid

3-[[4-(Methylamino)-2-quinazolinyl]amino]benzoic Acid

Cat. No.: B13450628
M. Wt: 294.31 g/mol
InChI Key: ATKIOCNKZKNVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4-(Methylamino)-2-quinazolinyl]amino]benzoic Acid is a complex organic compound that features a quinazoline ring system fused with a benzoic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(Methylamino)-2-quinazolinyl]amino]benzoic Acid typically involves multi-step organic reactions. One common method includes the cyclization of an appropriate precursor, such as 2-aminobenzoic acid, with a methylamine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[[4-(Methylamino)-2-quinazolinyl]amino]benzoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can lead to the formation of amine-substituted benzoic acids .

Scientific Research Applications

3-[[4-(Methylamino)-2-quinazolinyl]amino]benzoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[4-(Methylamino)-2-quinazolinyl]amino]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[4-(Methylamino)-2-quinazolinyl]amino]benzoic Acid is unique due to its fused quinazoline and benzoic acid structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

3-[[4-(methylamino)quinazolin-2-yl]amino]benzoic acid

InChI

InChI=1S/C16H14N4O2/c1-17-14-12-7-2-3-8-13(12)19-16(20-14)18-11-6-4-5-10(9-11)15(21)22/h2-9H,1H3,(H,21,22)(H2,17,18,19,20)

InChI Key

ATKIOCNKZKNVQS-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC2=CC=CC=C21)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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